molecular formula C22H25N3O4S B1676744 Moricizine CAS No. 31883-05-3

Moricizine

Cat. No.: B1676744
CAS No.: 31883-05-3
M. Wt: 427.5 g/mol
InChI Key: FUBVWMNBEHXPSU-UHFFFAOYSA-N
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Description

Moricizine (Ethmozine®) is a Class I antiarrhythmic agent, structurally derived from phenothiazines, with potent sodium channel-blocking properties. It also suppresses L-type calcium currents (ICa-L), contributing to its atrial-specific antiarrhythmic effects .

Clinically, this compound is effective in managing ventricular tachycardia (VT) and paroxysmal atrial fibrillation (AF). Its efficacy in AF is linked to inhibition of the INaL-CaMKII (calcium/calmodulin-dependent protein kinase II) feedback loop, reducing atrial structural remodeling and hypertrophy in angiotensin II (Ang II)-mediated models .

Pharmacokinetically, this compound undergoes extensive first-pass hepatic metabolism, yielding metabolites like this compound sulphoxide and sulphone, which may contribute to its prolonged therapeutic effects . Its bioavailability is 34–38%, with a plasma half-life of 2–4 hours (extending to ~9 hours during chronic use) .

Chemical Reactions Analysis

Comparison with Similar Compounds

Mechanism of Action

Compound Class Primary Targets Key Differentiators
Moricizine I INaP, INaL, ICa-L Dual INaP/INaL inhibition; shortens APD; inhibits CaMKII phosphorylation
Flecainide Ic INaP (strong) No INaL inhibition; no circadian modulation
Mexiletine Ib INaP (fast dissociation) Rapid sodium channel blockade; no effect on CaMKII
Disopyramide Ia INaP, K⁺ channels Prolongs APD; anticholinergic effects
Quinidine Ia INaP, K⁺ channels Prolongs QT interval; higher proarrhythmic risk

Key Findings :

  • This compound uniquely suppresses INaL and CaMKII activation, reducing atrial structural remodeling in AF .

Efficacy in Arrhythmia Models

Compound Ventricular Arrhythmias (Preclinical) Atrial Fibrillation (Clinical) Mortality Risk (CAST Trials)
This compound Limited efficacy in rat ischemia models 65% sinus rhythm maintenance Increased early mortality
Flecainide High efficacy in PVC suppression Limited AF data High proarrhythmic risk
Mexiletine Reduces ventricular fibrillation Not studied Neutral/no data
Disopyramide Effective in VT suppression Limited AF data Lower mortality vs. This compound

Contradictions :

  • In rat myocardial ischemia models, this compound failed to reduce ventricular fibrillation (80% incidence vs. 90% control), whereas disopyramide and mexiletine showed significant protection .
  • The CAST trials revealed this compound increased early mortality in post-MI patients, contrasting with its favorable safety profile in AF cohorts .

Circadian and Non-Cardiac Effects

  • Circadian Modulation : this compound lengthens circadian periodicity in fibroblasts and atrial explants (e.g., Per2::Luc rhythms: +1.6 hours at 30 µM) and alters sleep patterns in mice, unlike flecainide .
  • Gut Microbiome Impact : this compound inhibits Bacteroides ovatus growth, a rare off-target effect among antiarrhythmics .

Biological Activity

Moricizine, also known as Ethmozine, is an antiarrhythmic medication primarily used to treat life-threatening ventricular arrhythmias. It exhibits unique pharmacological properties that place it in a distinctive position among antiarrhythmic agents, with characteristics of Class IA, IB, and IC agents but not fitting neatly into any single subclass. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and research findings.

This compound functions primarily as an inhibitor of the rapid inward sodium current across myocardial cell membranes. This inhibition affects the action potential duration and the effective refractory period more significantly than the slope of phase 0 depolarization, a characteristic that differentiates it from other Class IC agents .

Pharmacokinetics

  • Absorption : this compound is well absorbed with complete absorption occurring within 2 to 3 hours. Its bioavailability is approximately 38% due to significant first-pass metabolism.
  • Distribution : The volume of distribution is approximately 300 L, with about 95% protein binding.
  • Metabolism : The drug undergoes extensive metabolism, with less than 10% excreted unchanged in urine. It has a half-life ranging from 2 to 6 hours, but its active metabolites can prolong its therapeutic effects .

Ventricular Tachycardia (VT)

A notable study involving 48 patients with nonsustained ventricular tachycardia demonstrated that this compound was initially effective in 73% of cases, with two-thirds achieving total abolition of VT episodes. However, it was less effective in preventing the recurrence of sustained VT, showing a failure rate of 63% during follow-up .

Case Study Summary

StudyPatient CountInitial EfficacyTotal Abolition RateRecurrence Rate
4873%66%63%

Atrial Fibrillation (AF)

Recent studies suggest that this compound may also be effective in preventing paroxysmal atrial fibrillation. In a cohort study, 65% of patients maintained sinus rhythm after one year of treatment with this compound, indicating its potential role beyond ventricular arrhythmias .

Safety Profile

This compound is generally well tolerated; however, concerns have been raised regarding its safety profile. The CAST trials indicated an increased risk of mortality during the initial treatment period despite effective arrhythmia suppression. Long-term survival benefits were not observed .

Side Effects

Side effects are typically mild and uncommon; however, monitoring for potential adverse effects is essential due to the drug's complex interactions with cardiac function and circadian rhythms .

Clock Modulating Activities

Recent research has highlighted this compound's influence on circadian rhythms and cardiac gene expression. It has been shown to affect the expression of key ion channel genes involved in cardiac function, such as Scn5a and Kcnj2, which may have implications for its use in treating arrhythmias .

Additional Investigations

Further studies are needed to explore:

  • The long-term effects of this compound on survival rates in patients with various forms of arrhythmias.
  • Its impact on circadian biology and potential interactions with other pharmacological agents.

Q & A

Basic Research Questions

Q. What is the primary electrophysiological mechanism by which Moricizine suppresses atrial fibrillation (AF) in preclinical models?

  • Methodological Answer : this compound inhibits the late sodium current (INaL), which reduces intracellular sodium overload and subsequent calcium dysregulation via the sodium-calcium exchanger. This action attenuates atrial electrical remodeling. Key methodologies include whole-cell patch-clamp recordings in isolated atrial myocytes and Western blot analysis of phosphorylated CaMKII (p-CaMKII) to validate pathway modulation. Experimental models often use angiotensin II (Ang II)-infused mice or HL-1 atrial cell lines treated with Sea Anemone Toxin II (ATX II) to augment INaL .

Q. Which experimental models are most appropriate for studying this compound's antiarrhythmic efficacy?

  • Methodological Answer :

  • In vivo : Ang II-infused C57Bl/6 mice (750 ng/kg/min for 4 weeks) to mimic AF-associated structural/electrical remodeling. AF susceptibility is assessed via in vivo electrophysiology (e.g., burst pacing) .
  • In vitro : HL-1 atrial cells treated with Ang II (1 μM) or ATX II (3 nM) to induce INaL enhancement. Functional outcomes include INaL density measurement and p-CaMKII expression via Western blotting .
  • Controls : Use vehicle (DMSO) and sham-operated animals to isolate drug effects .

Q. What standardized protocols ensure reproducibility in assessing this compound's impact on cardiac structure?

  • Methodological Answer :

  • Echocardiography : Measure left atrial diameter (LAD), left ventricular end-systolic/diastolic volumes (LVESV/LVEDV), and ejection fraction (EF) at baseline and post-treatment. Consistent probe positioning and blinded image analysis are critical .
  • Histology : Use Masson’s trichrome staining for fibrosis quantification in atrial tissue. Normalize data to sham controls to account for inter-experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's inhibition of INaL and unchanged Nav1.5 expression in atrial myocytes?

  • Methodological Answer : Nav1.5 function is modulated post-translationally (e.g., phosphorylation by CaMKII) rather than through altered protein levels. To investigate:

  • Perform Western blotting under non-denaturing conditions to assess Nav1.5 phosphorylation states .
  • Use voltage-clamp experiments with specific kinase inhibitors (e.g., KN-93 for CaMKII) to dissect regulatory mechanisms .
  • Reference studies showing this compound reduces p-CaMKII without altering total Nav1.5 expression .

Q. What experimental strategies address the differential efficacy of this compound in left vs. right atrial myocytes?

  • Methodological Answer :

  • Regional electrophysiology : Compare INaL density and action potential duration (APD) in isolated left vs. right atrial cells using patch-clamp .
  • Tissue-specific CaMKII activity : Quantify p-CaMKII and oxidized CaMKII (ox-CaMKII) in left/right atrial lysates via ELISA or Western blot .
  • Computational modeling : Incorporate regional ion channel expression data to predict this compound’s effects on atrial reentry circuits .

Q. How does this compound’s dual inhibition of INaL and peak sodium current (INaP) influence experimental design in arrhythmia studies?

  • Methodological Answer :

  • Dose-response profiling : Use escalating this compound concentrations (10–30 μM in vitro; 15–30 mg/kg in vivo) to separate INaL vs. INaP effects. Higher doses (>30 μM) may confound results due to off-target ICa-L blockade .
  • Time-dependent protocols : Apply this compound during late repolarization (e.g., −20 mV holding potential) to isolate INaL inhibition from INaP .
  • Reference datasets : Compare results with selective INaL inhibitors (e.g., ranolazine) to validate specificity .

Q. What statistical approaches are optimal for analyzing this compound’s antiarrhythmic efficacy in small-animal studies?

  • Methodological Answer :

  • Longitudinal data : Use mixed-effects ANOVA to account for repeated measures (e.g., weekly echocardiography).
  • AF susceptibility : Analyze binary outcomes (AF inducibility) via Fisher’s exact test; AF duration with non-parametric tests (Mann-Whitney U) .
  • Power analysis : Ensure ≥8 mice/group to detect 50% reduction in AF duration (α = 0.05, β = 0.2) .

Q. Data Interpretation & Contradictions

Q. How should researchers interpret this compound’s lack of effect on L-type calcium current (ICa-L) in Ang II-treated models?

  • Methodological Answer : Ang II downregulates ICa-L independently, masking this compound’s ICa-L blockade. To confirm:

  • Use ICa-L agonists (e.g., Bay K8644) in voltage-clamp studies .
  • Compare this compound’s effects in healthy vs. Ang II-treated cells to isolate pathway interactions .

Q. What methodologies validate the role of CaMKII oxidation in this compound’s efficacy?

  • Methodological Answer :

  • Redox-specific assays : Use anti-Met281/282 antibodies to detect ox-CaMKII in atrial lysates .
  • Knockdown models : Transfect HL-1 cells with CaMKII mutants (e.g., M281/282V) to abolish oxidation. Measure INaL density post-Moricizine treatment .

Q. Tables for Key Experimental Parameters

Parameter In Vivo (Mice) In Vitro (HL-1 Cells)
This compound Dose 22.5 mg/kg q8h 30 μM
Treatment Duration 4 weeks 24 hours
Key Outputs AF inducibility, LAD INaL density, p-CaMKII
Statistical Tests Fisher’s exact, ANOVA Student’s t-test, ANOVA

Properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023335
Record name Moricizine
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Molecular Weight

427.5 g/mol
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Physical Description

Solid
Record name Moricizine
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Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L
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CAS No.

31883-05-3
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Melting Point

156-157 °C, 156 - 157 °C
Record name Moricizine
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Record name Moricizine
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URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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